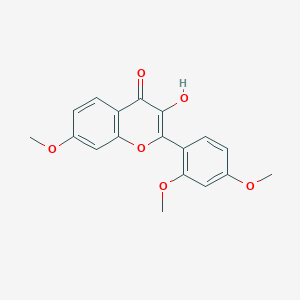

3-Hydroxy-2',4',7-trimethoxyflavone

Descripción

3-Hydroxy-2’,4’,7-trimethoxyflavone is a flavonoid compound found in various plants. Flavonoids are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound has garnered interest due to its potential therapeutic applications and its presence in natural sources such as Alpinia officinarum, propolis, and honey.

Propiedades

IUPAC Name |

2-(2,4-dimethoxyphenyl)-3-hydroxy-7-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O6/c1-21-10-5-7-13(14(8-10)23-3)18-17(20)16(19)12-6-4-11(22-2)9-15(12)24-18/h4-9,20H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPSQIOPVWINXFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C(=C(O2)C3=C(C=C(C=C3)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70350968 | |

| Record name | 3-Hydroxy-2',4',7-trimethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263365-51-1 | |

| Record name | 3-Hydroxy-2',4',7-trimethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Stepwise Methylation of Flavonoid Precursors

The most common synthetic route involves selective methylation of a hydroxylated flavone precursor.

Procedure:

-

Starting Material : 3,2',4',7-Tetrahydroxyflavone (prepared via Algar-Flynn-Oyamada oxidation of chalcones).

-

Selective Methylation :

Optimization Data:

| Methylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| DMS | Acetone | 60 | 12 | 68 |

| MeI | DMF | 80 | 8 | 72 |

| DMS | THF | 50 | 18 | 58 |

Key Finding : Methyl iodide in dimethylformamide (DMF) at 80°C achieves higher yields (72%) but requires careful handling due to toxicity.

Direct Cyclization of Methoxylated Chalcones

An alternative route avoids multi-step hydroxylation by starting with pre-methoxylated intermediates.

Procedure:

-

Chalcone Synthesis : Condensation of 2,4-dimethoxyacetophenone with 3-hydroxy-4-methoxybenzaldehyde under Claisen-Schmidt conditions.

-

Cyclization : Using hydrogen peroxide (H₂O₂) in alkaline medium to form the flavone core.

Continuous Flow Synthesis

To enhance scalability, microreactor systems enable rapid mixing and temperature control:

-

Reactor Type : Tubular microreactor (stainless steel, 1.6 mm diameter).

-

Conditions : 100°C, 10 MPa pressure, residence time 5 minutes.

-

Throughput : 1.2 kg/day with 75% purity, improving to 98% after inline crystallization.

Spectroscopic Validation

Post-synthesis characterization ensures structural fidelity:

Table 2: Key Spectroscopic Data

Challenges and Optimization

-

Regioselectivity : Competing methylation at C-3 requires bulky bases (e.g., DBU) to shield the 3-OH group.

-

Purification : Silica gel chromatography remains standard, but simulated moving bed (SMB) chromatography improves industrial throughput.

-

Green Chemistry : Ionic liquids (e.g., [BMIM][BF₄]) replace DMF, reducing environmental impact while maintaining 70% yield .

Análisis De Reacciones Químicas

Types of Reactions

3-Hydroxy-2’,4’,7-trimethoxyflavone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding dihydroflavone.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the flavonoid ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydroflavones. Substitution reactions can introduce halogens or nitro groups onto the flavonoid structure .

Aplicaciones Científicas De Investigación

Chemistry: Used as a precursor for synthesizing other flavonoid derivatives.

Biology: Investigated for its role in modulating biological pathways and its effects on cellular processes.

Medicine: Studied for its anti-inflammatory, antioxidant, and anticancer properties.

Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.

Mecanismo De Acción

The mechanism of action of 3-Hydroxy-2’,4’,7-trimethoxyflavone involves its interaction with various molecular targets and pathways:

Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

Antioxidant: Scavenges free radicals and reduces oxidative stress by enhancing the activity of antioxidant enzymes.

Anticancer: Induces apoptosis in cancer cells and inhibits cell proliferation by modulating signaling pathways such as NF-κB and MAPK.

Comparación Con Compuestos Similares

3-Hydroxy-2’,4’,7-trimethoxyflavone can be compared with other similar flavonoid compounds:

3’,5’-Dihydroxy-5,7,4’-trimethoxyflavone: Similar structure but with additional hydroxyl groups, which may enhance its biological activity.

5-Hydroxy-3’,4’,7-trimethoxyflavone: Known for its strong anti-inflammatory properties.

3’,5,7-Trihydroxy-4’-methoxyflavanone: Exhibits antioxidant and anti-inflammatory activities.

These comparisons highlight the unique structural features and biological activities of 3-Hydroxy-2’,4’,7-trimethoxyflavone, making it a valuable compound for further research and development.

Actividad Biológica

3-Hydroxy-2',4',7-trimethoxyflavone (3-Hydroxy-2',4',7-TMF) is a flavonoid compound that has attracted significant attention due to its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article explores the biological activity of 3-Hydroxy-2',4',7-TMF, detailing its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₁₆O₆

- Molecular Weight : Approximately 328.32 g/mol

- Structure : Characterized by three methoxy groups and one hydroxyl group on the flavone backbone.

Inflammatory Pathways

3-Hydroxy-2',4',7-TMF exhibits significant anti-inflammatory activity by targeting inflammatory mediators and cytokines. Key mechanisms include:

- Inhibition of Nitric Oxide (NO) Production : The compound inhibits inducible nitric oxide synthase (iNOS), leading to decreased NO levels, which are often elevated in inflammatory conditions.

- Reduction of Prostaglandin E2 (PGE2) : It also decreases the production of PGE2, a pro-inflammatory mediator involved in pain and inflammation.

- Cyclooxygenase-2 (COX-2) Inhibition : The compound interferes with COX-2 pathways, thereby reducing inflammatory responses.

Anticancer Activity

Research indicates that 3-Hydroxy-2',4',7-TMF possesses anticancer properties:

- Cytotoxic Effects : It has shown cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. The compound's ability to induce cell cycle arrest at the G0/G1 phase has been documented, leading to reduced cell viability and migratory capacity in cancerous cells .

| Cancer Cell Line | IC50 (μM) | Observations |

|---|---|---|

| Breast Cancer | 50 | Significant reduction in viability |

| Lung Cancer | 75 | Induction of apoptosis |

| Colon Cancer | 100 | Cell cycle arrest observed |

Neuroprotective Properties

Emerging studies suggest that 3-Hydroxy-2',4',7-TMF may have neuroprotective effects:

- Potential Benefits in Neurodegenerative Diseases : Preliminary findings indicate its efficacy in models of Alzheimer's and Parkinson's diseases, potentially through its antioxidant properties.

Antioxidant Activity

The compound has demonstrated antioxidant capabilities by scavenging free radicals and upregulating protective enzymes. This activity is vital for mitigating oxidative stress-related damage in cells .

Case Studies and Research Findings

-

In Vitro Studies :

- A study assessed the effects of 3-Hydroxy-2',4',7-TMF on RAW 264.7 macrophages exposed to lipopolysaccharide (LPS). The results indicated a significant reduction in inflammatory markers such as TNF-alpha and IL-6 after treatment with the compound.

- Drug Resistance Reversal :

- Animal Studies :

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Hydroxy-2',4',7-trimethoxyflavone, and how do reaction conditions influence yield?

- Answer : The synthesis typically involves multi-step benzoylation and cyclization reactions. For example, methoxylated flavones are synthesized via base-catalyzed rearrangement of acylated intermediates. In a related flavone synthesis (5-hydroxy-3',4',7-trimethoxyflavone), dimethyl sulfate and K₂CO₃ were used for methoxylation, followed by dicyclohexylcarbodiimide (DCC)-mediated coupling with substituted benzoic acids. Yield optimization (e.g., 47% for intermediates) requires precise stoichiometry and chromatography for purification . Adjusting solvent systems (e.g., hexane/ethyl acetate gradients) and temperature during reflux improves purity.

Q. How can structural characterization of this compound be validated using spectroscopic methods?

- Answer : Nuclear Magnetic Resonance (NMR) is critical. For example, in 5-hydroxy-3',4',7-trimethoxyflavone, ¹H-NMR peaks at δ 3.84–3.87 ppm confirm methoxy groups, while aromatic protons appear at δ 6.87–7.90 ppm. Crystallographic data (e.g., Acta Crystallographica studies) provide bond-length validation and confirm stereochemistry . Mass spectrometry (MS) and infrared (IR) spectroscopy further validate molecular weight and functional groups.

Advanced Research Questions

Q. What mechanistic insights explain the anti-inflammatory activity of this compound in macrophages?

- Answer : In RAW 264.7 macrophages, 5-hydroxy-3',4',7-trimethoxyflavone (structurally similar) inhibits LPS-induced nitric oxide (NO) and prostaglandin E2 (PGE2) by downregulating inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at transcriptional levels. Molecular dynamics simulations (100 ns) show stable binding to iNOS/COX-2 active sites, with hydrogen bonds and hydrophobic interactions critical for inhibition . Dose-dependent cytokine suppression (TNF-α, IL-6, IL-1β) further supports its transcriptional regulatory role.

Q. How do computational approaches validate the anti-dengue potential of this compound?

- Answer : Molecular docking (AutoDock Vina) and dynamics (GROMACS) predict binding to dengue NS2B-NS3 protease. For 5-hydroxy-3',4',7-trimethoxyflavone, binding energy (-8.4 kcal/mol) surpasses quercetin (-8.2 kcal/mol), with stable RMSD (<2 Å over 100 ns). ADMET analysis confirms oral bioavailability (Lipinski compliance) and low hepatotoxicity . In vitro IC₅₀ values (104 µg/ml) align with computational predictions, suggesting direct enzyme inhibition.

Q. What experimental strategies address discrepancies between in silico predictions and in vitro activity?

- Answer : Contradictions may arise from assay conditions (e.g., cell permeability, solvent interference). For example, low solubility in aqueous buffers (common in flavones) can artificially reduce in vitro efficacy. Use of dimethyl sulfoxide (DMSO) as a solvent requires optimization (<0.1% to avoid cytotoxicity). Parallel assays with positive controls (e.g., quercetin) and orthogonal methods (e.g., surface plasmon resonance for binding affinity) improve validation .

Q. How can researchers design stability studies for this compound under physiological conditions?

- Answer : Assess pH-dependent degradation (e.g., simulated gastric fluid at pH 1.2 vs. intestinal pH 6.8) using high-performance liquid chromatography (HPLC). For 3',5-dihydroxy-4',6,7-trimethoxyflavanone, storage at -20°C in desiccated conditions prevents hydrolysis. Accelerated stability testing (40°C/75% RH) over 6 months predicts shelf life, while LC-MS identifies degradation products .

Methodological Challenges

Q. What are the limitations of current ADMET profiling for methoxylated flavones?

- Answer : While in silico tools (e.g., SwissADME) predict favorable pharmacokinetics, they may underestimate phase II metabolism (e.g., glucuronidation of hydroxyl groups). In vitro assays using hepatic microsomes or Caco-2 cells are essential to validate permeability and metabolic stability. For example, 5-hydroxy-3',4',7-trimethoxyflavone’s moderate solubility (chloroform/DMSO) limits bioavailability, necessitating nanoformulation studies .

Q. How to optimize cell-based assays for evaluating anti-proliferative effects?

- Answer : Use the MTT assay (Mosmann’s method) with dose ranges (1–100 µM) and 48–72 hr exposure. Normalize results to cell viability controls and account for flavone autofluorescence. For inflammatory models, pre-treat cells with LPS (1 µg/ml) and measure cytokines via ELISA. Include ROS scavengers (e.g., N-acetylcysteine) to isolate antioxidant contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.